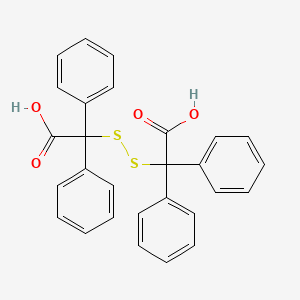![molecular formula C10H18N2O B12792295 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one CAS No. 94409-18-4](/img/structure/B12792295.png)
3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique structure, which includes a pyrido ring fused with a diazepine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Knoevenagel condensation followed by an intramolecular aza-Wittig reaction has been used to construct the diazepine ring system . This method involves the condensation of N-substituted pyrrole-2-carboxaldehyde with α-azidoketone, followed by intramolecular cyclization under Staudinger azide reduction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a central nervous system depressant or anxiolytic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various chemical and biological properties that may not be present in similar compounds.
属性
CAS 编号 |
94409-18-4 |
|---|---|
分子式 |
C10H18N2O |
分子量 |
182.26 g/mol |
IUPAC 名称 |
3-methyl-1,2,5,7,8,9,10,10a-octahydropyrido[1,2-d][1,4]diazepin-4-one |
InChI |
InChI=1S/C10H18N2O/c1-11-7-5-9-4-2-3-6-12(9)8-10(11)13/h9H,2-8H2,1H3 |
InChI 键 |
NMHUKABQLSIYLC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2CCCCN2CC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



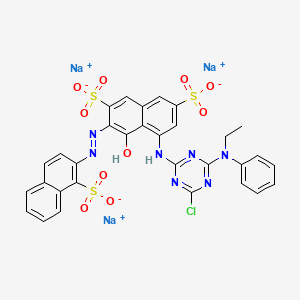
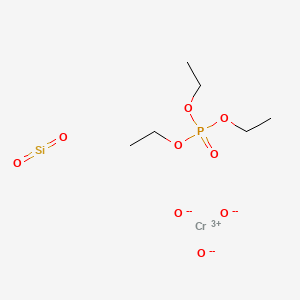
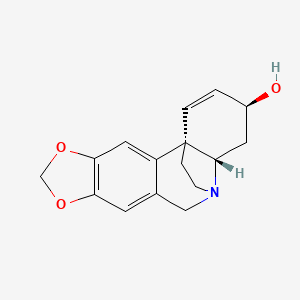
![(2Z)-2-[(E)-3-(7-chloro-1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]-1-ethylbenzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12792246.png)

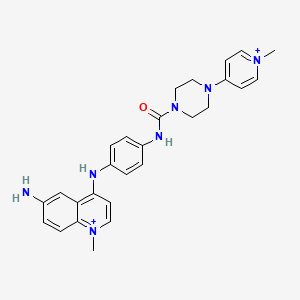
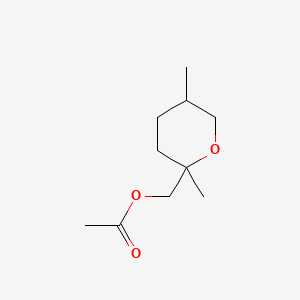
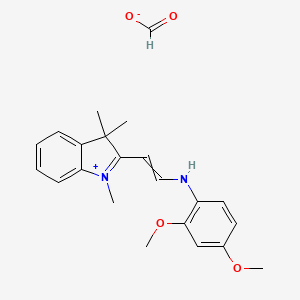
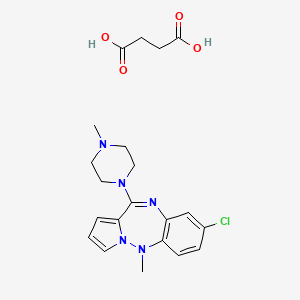
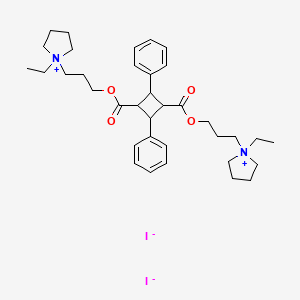
![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
